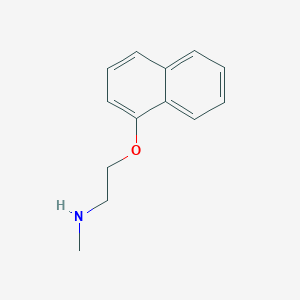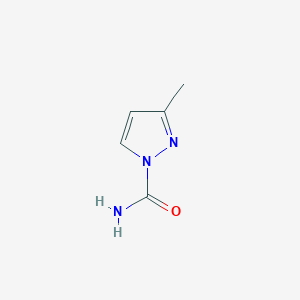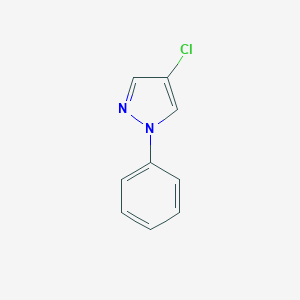![molecular formula C8H6N2O2 B182506 2H-Pyrido[1,2-a]pyrimidin-2,4(3H)-dion CAS No. 22288-66-0](/img/structure/B182506.png)
2H-Pyrido[1,2-a]pyrimidin-2,4(3H)-dion
Übersicht
Beschreibung
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
Target of Action
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a nitrogen-containing bicyclic heterocycle that has been shown to have a wide range of biological activities Similar compounds have been found to interact with various targets such as tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It’s known that pyrido[1,2-a]pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in inflammation and cancer .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities such as antipsychotic, tranquilizer, antioxidant, anticancer, antiulcer, antihypertensive, antidepressant, antiallergic, antiplasmodial falcipain-2 inhibitor, and spinal muscular atrophy (sma) drug activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine with β-dicarbonyl compounds under acidic or basic conditions . Another approach involves the use of multicomponent reactions, which provide a more straightforward and efficient route to the target compound .
Industrial Production Methods
Industrial production of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance the efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[1,2-a]pyrimidine-2,4-dione derivatives with additional oxygen-containing functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its pharmacological properties, including anti-inflammatory and antiviral activities.
Uniqueness
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
pyrido[1,2-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMFOBIBWGLUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2C=CC=CN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294014 | |
| Record name | 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22288-66-0 | |
| Record name | 22288-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives?
A: Researchers have successfully synthesized 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives using multicomponent reactions. For instance, one approach involves reacting 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione with 2-naphthol and p-nitrobenzaldehyde. [] Another study utilized a convergent multicomponent synthesis approach, although specific details on the reactants were not provided. []
Q2: What spectroscopic techniques are commonly used to characterize 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and its derivatives?
A: Commonly employed spectroscopic techniques include UV-Vis, IR, NMR (both 1H and 13C), and mass spectrometry. These methods help confirm the structure and analyze the compound's properties. [, ] For example, X-ray crystallography provided insights into the crystal structures of dihydro-1,5,5-trimethyl-3-(3-phenylpropyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione and its photocyclization product, which contains the 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione core structure. []
Q3: Have computational chemistry methods been used to study 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives?
A: Yes, researchers have employed computational chemistry techniques such as Hartree-Fock (HF) calculations using the Lan2DZ basis set. These studies provided valuable information regarding the molecule's polarizability, hyperpolarizabilities, molecular orbital characteristics (HOMO-LUMO energies), and vibrational frequencies. [] Additionally, molecular modeling and docking studies have been performed, suggesting potential applications in specific areas like anti-cancer drug development. []
Q4: Are there any known biological activities associated with 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives?
A: While specific mechanisms are still under investigation, studies indicate that some 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives demonstrate promising activities. For example, certain derivatives exhibit potential as anti-cervical cancer agents [] and as urease inhibitors. [] These findings highlight the potential of this scaffold for further exploration in medicinal chemistry.
Q5: How does the structure of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione relate to its photochemical reactivity?
A: Research suggests that the presence of a phenylalkyl group attached to the nitrogen of the pyrimidine ring in thiobarbiturates (structurally related to 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione) can lead to photocyclization reactions. Specifically, upon irradiation, these compounds undergo a Norrish type II reaction, resulting in the formation of bicyclic fused pyrimidine derivatives containing the 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione core. This highlights the influence of specific structural features on the molecule's photochemical behavior. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)

![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)







